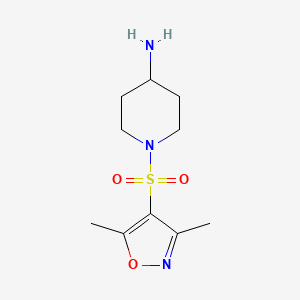
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine is a chemical compound with the molecular formula C10H17N3O3S. It is known for its unique structure, which includes a piperidine ring substituted with a dimethyl-1,2-oxazol-4-yl sulfonyl group.
Preparation Methods
The synthesis of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine typically involves organic synthesis techniques. One common method includes the reaction of piperidine with a sulfonyl chloride derivative of dimethyl-1,2-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of cell death in cancer cells .
Comparison with Similar Compounds
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine can be compared with other similar compounds, such as:
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid:
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid: Similar to the previous compound but with the carboxylic acid group at a different position on the piperidine ring
The uniqueness of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17N3O3S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine |
InChI |
InChI=1S/C10H17N3O3S/c1-7-10(8(2)16-12-7)17(14,15)13-5-3-9(11)4-6-13/h9H,3-6,11H2,1-2H3 |
InChI Key |
RZFDINULGDDBOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















